molecular formula C11H18O3 B12309765 Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate

Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate

Cat. No.: B12309765
M. Wt: 198.26 g/mol
InChI Key: ILCBTVIJUUZCBS-UHFFFAOYSA-N
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Description

Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.262 g/mol. This compound is known for its unique spirocyclic structure, which includes an oxaspiro ring system. Such structures are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and structural complexity.

Preparation Methods

The synthesis of rac-ethyl 2-[(3R,4R)-1-oxaspiro[25]octan-4-yl]acetate typically involves the formation of the spirocyclic ring system followed by esterificationIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control .

Chemical Reactions Analysis

Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl acetate group can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Scientific Research Applications

Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activities.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate can be compared with other spirocyclic compounds, such as:

    Ethyl 2-((3R,4R)-1-oxaspiro[2.5]octan-4-yl)acetate: A similar compound with slight variations in the spirocyclic structure.

    Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: Another spirocyclic compound with different functional groups.

    2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: A spirocyclic compound with a thiophene ring.

The uniqueness of this compound lies in its specific spirocyclic structure and the potential biological activities associated with it.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-(1-oxaspiro[2.5]octan-4-yl)acetate

InChI

InChI=1S/C11H18O3/c1-2-13-10(12)7-9-5-3-4-6-11(9)8-14-11/h9H,2-8H2,1H3

InChI Key

ILCBTVIJUUZCBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCCC12CO2

Origin of Product

United States

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